Benzodioxole vs. Phenyl C3-Substituent: Dual COX-2/5-LOX Inhibitory Capacity Unique to the Methylenedioxy Scaffold
In a systematic evaluation of benzodioxole–pyrazole hybrids, compound 26—a close structural congener of 1004451-69-7 retaining the identical benzodioxole-pyrazole-aldehyde core architecture—exhibited potent dual COX-2/5-LOX inhibition with IC₅₀ values of 0.33 µM (COX-2) and 3.11 µM (5-LOX), alongside high COX-1/COX-2 selectivity [1]. By contrast, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives (lacking the benzodioxole oxygen motif) evaluated under comparable COX-2 enzymatic assays showed substantially weaker inhibition, with reported IC₅₀ values exceeding 300 µM against COX-2 in multiple analogs [2]. The 1,3-benzodioxole ring contributes two strategically positioned oxygen atoms capable of hydrogen-bonding with Arg120 and Tyr355 in the COX-2 active site, a binding interaction that is structurally precluded in the 4-chlorophenyl analog (CAS 36663-00-0) and the 4-methoxyphenyl analog (CAS 36640-42-3), where only a single H-bond acceptor (Cl or OMe) is available at disparate geometry [1].
| Evidence Dimension | In vitro COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Benzodioxole-pyrazole hybrid (compound 26): COX-2 IC₅₀ = 0.33 µM; 5-LOX IC₅₀ = 3.11 µM |
| Comparator Or Baseline | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde derivatives: COX-2 IC₅₀ > 300 µM (multiple analogs); 4-chlorophenyl and 4-methoxyphenyl analogs: no reported dual COX-2/5-LOX activity at comparable concentrations |
| Quantified Difference | > 900-fold superior COX-2 potency of benzodioxole-pyrazole scaffold vs. diphenyl-pyrazole scaffold; dual COX-2/5-LOX inhibition absent in non-benzodioxole comparators |
| Conditions | In vitro COX-1/COX-2/5-LOX enzyme immunoassay kits; compounds tested at concentration ranges yielding full dose-response curves; diclofenac sodium as reference standard |
Why This Matters
Procurement of 1004451-69-7 as a synthetic intermediate enables access to derivatives with demonstrated sub-micromolar dual COX-2/5-LOX inhibition, a pharmacological profile not achievable with cheaper phenyl- or halogen-substituted pyrazole-4-carbaldehyde building blocks.
- [1] Abd El Razik HA, Badr MH, Atta AH, Mouneir SM, Abu-Serie MM. Benzodioxole–Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential. Arch Pharm (Weinheim). 2017;350(5):1700026. doi:10.1002/ardp.201700026 View Source
- [2] BindingDB. BDBM69641 – 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde – Prostaglandin G/H synthase 2 (Human) – IC₅₀ > 3.00 × 10⁵ nM. Accessed 2026. View Source
